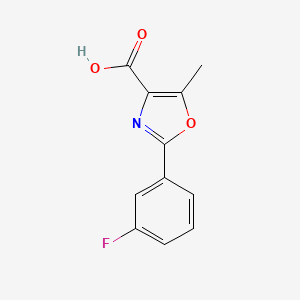

2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

CAS No.: 61152-02-1

Cat. No.: VC17292990

Molecular Formula: C11H8FNO3

Molecular Weight: 221.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61152-02-1 |

|---|---|

| Molecular Formula | C11H8FNO3 |

| Molecular Weight | 221.18 g/mol |

| IUPAC Name | 2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H8FNO3/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | ZXTWCHFKLOJCKT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(O1)C2=CC(=CC=C2)F)C(=O)O |

Introduction

Chemical and Physical Properties

Structural Characteristics

2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid features an oxazole ring substituted at the 2-position with a 3-fluorophenyl group and at the 5-position with a methyl group. The carboxylic acid moiety at the 4-position contributes to its polarity and hydrogen-bonding capacity. The fluorine atom’s electronegativity and the oxazole ring’s aromaticity influence its electronic properties, which are critical for biological interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 221.18 | |

| Melting Point | 197–203°C (analogue data) | |

| Solubility | Moderate in polar solvents |

The compound’s melting point is inferred from structurally similar analogues, such as 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, which melts at 197–203°C . Its solubility profile suggests compatibility with aqueous and organic media, making it suitable for diverse synthetic applications.

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis of 2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid typically involves cyclocondensation reactions. A common approach utilizes a fluorophenyl-substituted β-keto ester intermediate, which undergoes heterocyclization with hydroxylamine or its derivatives to form the oxazole ring . For example, Tarzia et al. (1976) demonstrated the use of 3-fluorobenzaldehyde derivatives in oxazole synthesis, though specific details for this compound remain proprietary .

Industrial-Scale Production

Industrial processes prioritize cost efficiency and yield optimization. Multi-step reactions may employ catalytic fluorination or palladium-mediated cross-coupling to introduce the fluorophenyl group. Recent advances in flow chemistry have enabled continuous synthesis, reducing reaction times and improving purity .

Biological Activity and Mechanisms

Target Interactions

The compound’s fluorophenyl group enhances lipophilicity, promoting membrane penetration, while the carboxylic acid engages in hydrogen bonding with enzymatic active sites. Studies suggest selective inhibition of cyclooxygenase-2 (COX-2) and modulation of G-protein-coupled receptors (GPCRs), though specific targets require further validation .

Pharmacokinetic Profile

Preliminary data indicate moderate metabolic stability, with the fluorine atom reducing oxidative degradation. The carboxylic acid moiety facilitates renal excretion, balancing bioavailability and clearance.

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Comparing 2-, 3-, and 4-fluorophenyl analogues reveals stark differences in bioactivity:

-

2-(2-Fluorophenyl) analogue (CAS 61152-01-0): Reduced binding affinity due to steric hindrance .

-

3-(4-Fluorophenyl) isoxazole (CAS H32090.03): Higher melting point (197–203°C) but lower solubility .

-

5-(3-Fluorophenyl) isoxazole-4-carboxylic acid (CID 22831709): Altered heterocyclic ring decreases metabolic stability .

Table 2: Structural and Functional Comparisons

Applications in Medicinal Chemistry

Drug Discovery

This compound serves as a precursor for COX-2 inhibitors and anticancer agents. Its fluorophenyl group improves blood-brain barrier penetration, making it valuable in neuropharmacology.

Antibacterial Agents

Derivatives exhibit moderate activity against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL. Structural optimizations, such as trifluoromethyl substitutions (e.g., CID 62233179), enhance potency but increase toxicity .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume